molecular formula C17H14O2 B14284208 (9H-Fluoren-9-YL)methyl prop-2-enoate CAS No. 138981-57-4

(9H-Fluoren-9-YL)methyl prop-2-enoate

Cat. No.: B14284208
CAS No.: 138981-57-4
M. Wt: 250.29 g/mol
InChI Key: RCRPQLXMTJIDRN-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl prop-2-enoate is a chemical compound with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.292 g/mol . . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl prop-2-enoate typically involves the esterification of fluorenylmethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-YL)methyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and reactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-YL)methyl prop-2-enoate is unique due to its combination of a fluorenyl group and a prop-2-enoate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .

Properties

CAS No.

138981-57-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl prop-2-enoate

InChI

InChI=1S/C17H14O2/c1-2-17(18)19-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,1,11H2

InChI Key

RCRPQLXMTJIDRN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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